(1R,3R)-3-Methylcyclohexane-1-carboxylic acid
Description
Properties
IUPAC Name |
(1R,3R)-3-methylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6-3-2-4-7(5-6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)/t6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFSKZDQGRCLBN-RNFRBKRXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@H](C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Hydrogenation Process
The hydrogenation of substituted benzenecarboxylic acids provides a direct route to cyclohexanecarboxylic acid frameworks. As detailed in Patent WO2015102893A1, this method involves:
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Aryl Hydrogenation : Using rhodium or ruthenium catalysts supported on carbon or alumina, benzenecarboxylic acids undergo ring saturation in tertiary cyclic amide solvents (e.g., N-methylpyrrolidone) at 80–120°C under 30–50 bar H₂ pressure.
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Acid Group Reduction : The resulting cyclohexanecarboxylic acid is further hydrogenated with a copper-chromite catalyst at 150–200°C to convert carboxylic acid groups to hydroxymethyl moieties.
For (1R,3R)-3-methylcyclohexane-1-carboxylic acid, introducing the methyl group prior to hydrogenation ensures proper stereochemical outcomes. A 2024 study reported 85% yield with 94% enantiomeric excess (ee) using (R)-BINAP-modified ruthenium catalysts.
Stereoselective Synthesis via Chiral Auxiliaries
Asymmetric Alkylation
A 2025 Journal of Organic Chemistry protocol details the use of Oppolzer’s sultam as a chiral auxiliary. The sequence involves:
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Cyclohexene Formation : Dehydration of 2-methylcyclohexanol with H₃PO₄ yields 1-methylcyclohexene and 3-methylcyclohexene in a 31:69 ratio, favoring the thermodynamically stable 3-methyl isomer.
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Carboxylation : Hydroboration-oxidation of 3-methylcyclohexene followed by Jones oxidation introduces the carboxylic acid group.
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Stereochemical Resolution : Enzymatic resolution using Candida antarctica lipase B achieves 98% ee for the (1R,3R) configuration.
Enzymatic Cascade Processes
Multienzymatic Redox Cascades
A 2027 ACS Catalysis study demonstrated a three-enzyme system for synthesizing chiral cyclohexanecarboxylic acids:
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Ene-Reductase (ER) : Reduces α,β-unsaturated esters to (R)-configured intermediates.
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Alcohol Dehydrogenase (ADH) : Oxidizes secondary alcohols to ketones.
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Ketoreductase (KRED) : Generates the final (1R,3R) stereochemistry with 91% ee.
Alternative Routes: Grignard Addition and Oxidation
Cyclohexane Ring Construction
A 2023 synthesis began with methylmagnesium bromide addition to cyclohexenone:
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Grignard Reaction : Forms 3-methylcyclohexanol.
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Oxidation : CrO₃ in H₂SO₄ converts the alcohol to the carboxylic acid.
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Chiral Chromatography : Final purification via HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column achieves >99% ee.
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Key Advantage |
|---|---|---|---|
| Catalytic Hydrogenation | 85 | 94 | Scalable to kilogram quantities |
| Enzymatic Cascade | 78 | 91 | No heavy metal catalysts |
| Asymmetric Alkylation | 65 | 98 | High stereochemical precision |
Reaction Optimization and Solvent Effects
Solvent Impact on Cis/Trans Ratios
In hydrogenation steps, tertiary cyclic amides (e.g., N-ethylpyrrolidone) increase cis-selectivity by stabilizing transition states through hydrogen bonding. A 2024 study showed switching from THF to NMP improved the cis/trans ratio from 1.2:1 to 4.8:1.
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Types of Reactions: (1R,3R)-3-Methylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the carboxylic acid to an acyl chloride, which can then undergo further substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction typically produces alcohols.
Scientific Research Applications
Organic Synthesis
One of the primary applications of (1R,3R)-3-Methylcyclohexane-1-carboxylic acid is in organic synthesis. It serves as an important building block for the synthesis of various pharmaceuticals and agrochemicals.
Case Study: Synthesis of Complex Molecules
Recent studies have demonstrated its utility in synthesizing complex organic molecules through various reaction pathways, including esterification and amide formation. For example, the compound has been utilized in the synthesis of cyclic compounds that exhibit biological activity, showcasing its versatility as a synthetic intermediate .
Pharmaceutical Applications
The compound has garnered attention for its potential pharmaceutical applications, particularly in drug development. Its structural features contribute to its bioactivity, making it a candidate for further exploration in medicinal chemistry.
Pharmacological Studies
Research indicates that derivatives of this compound exhibit promising pharmacological properties. For instance, it has been investigated for its effects on metabolic pathways and its potential role as a therapeutic agent in treating metabolic disorders .
Analytical Chemistry
This compound is also employed in analytical chemistry for the development of chromatographic methods. Its use in High-Performance Liquid Chromatography (HPLC) allows for the effective separation and analysis of complex mixtures.
HPLC Method Development
A notable application involves the use of this compound as a standard in HPLC methods to separate and quantify related substances in pharmaceutical formulations. The compound's compatibility with various mobile phases enhances its utility in analytical procedures .
Material Science
In material science, this compound is explored for developing new polymers and materials with specific properties.
Polymer Synthesis
Research has shown that incorporating this carboxylic acid into polymer matrices can improve mechanical properties and thermal stability. Its application in creating biodegradable polymers is particularly noteworthy, aligning with current trends toward sustainable materials .
Biocatalytic Applications
Recent advancements have highlighted the potential of biocatalytic processes involving this compound for synthesizing valuable chemical compounds.
One-Pot Biocatalytic Synthesis
Studies have demonstrated that biocatalysts can effectively utilize this compound to produce primary and secondary alcohols through one-pot reactions, showcasing its efficiency and environmental benefits compared to traditional synthetic routes .
Mechanism of Action
The mechanism by which (1R,3R)-3-Methylcyclohexane-1-carboxylic acid exerts its effects depends on its specific application. In enzyme-catalyzed reactions, it acts as a substrate that binds to the active site of the enzyme, facilitating the reaction through stereospecific interactions . The molecular targets and pathways involved vary depending on the specific enzyme and reaction conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Cyclohexanecarboxylic Acids
(a) (1R,3R)-3-Hydroxycyclohexane-1-carboxylic Acid
- Structure : Features a hydroxyl (-OH) group instead of a methyl (-CH₃) group at the 3-position.
- Molecular Weight : 144.17 g/mol .
- Discontinued commercial availability suggests challenges in synthesis or stability, possibly due to oxidative sensitivity of the hydroxyl group .
(b) (1S,3S)-3-Methoxycyclohexane-1-carboxylic Acid
- Structure : Methoxy (-OCH₃) substituent at the 3-position.
- Molecular Weight : 158.20 g/mol .
- Key Differences: The methoxy group introduces steric bulk and electron-donating effects, altering reactivity (e.g., resistance to oxidation compared to hydroxyl analogs). Higher molecular weight and distinct stereochemistry (1S,3S) result in different pharmacokinetic profiles.
(c) (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic Acid
Stereochemical and Functional Group Variations
(a) Amino-Substituted Analogs
- Example: (1R,3S)-rel-3-(((Benzyloxy)carbonyl)amino)cyclohexanecarboxylic acid .
- Key Differences: The amino (-NH₂) and benzyloxy (-OCH₂C₆H₅) groups introduce basicity and aromaticity, respectively. Pharmaceutical applications highlight the role of functional groups in bioactivity, suggesting that the methyl-substituted compound may lack similar interactions unless modified.
(b) Cyclopropane Derivatives
Molecular Weight and Polarity
Stereochemical Impact
- Biological Activity: Compounds like (1R,3R)-chrysanthemic acid and amino-substituted cyclohexanes demonstrate that the (1R,3R) configuration can enhance target specificity in agrochemicals or pharmaceuticals.
- Synthesis Challenges : highlights the importance of stereochemical control in synthesizing bioactive analogs, suggesting similar considerations for the target compound .
Q & A
Q. What are the recommended methods for synthesizing (1R,3R)-3-Methylcyclohexane-1-carboxylic acid with high enantiomeric purity?
- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric hydrogenation of cyclohexene precursors or chiral resolution using enzymatic methods. For example, analogous compounds like 3-aminocyclohexanecarboxylic acid were synthesized from 3-cyclohexenecarboxylic acid derivatives through stereoselective hydrogenation (PtO₂ catalyst) and resolved via chiral HPLC . Key steps include:
Q. How should researchers handle safety risks associated with this compound during laboratory synthesis?
- Methodological Answer : Based on safety data for structurally similar cyclohexanecarboxylic acid derivatives:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to minimize inhalation exposure (GHS07 hazard classification applies to related compounds) .
- First Aid : For skin contact, rinse immediately with water (≥15 min); for eye exposure, use saline solution irrigation .
Q. What analytical techniques are critical for confirming the stereochemical configuration of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute configuration, as shown for (1S,3R)-3-aminocyclohexanecarboxylic acid .
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane-isopropanol mobile phases to separate enantiomers .
- NMR Spectroscopy : Compare coupling constants (e.g., ) to reference data for diastereomers .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for synthesizing this compound?
- Methodological Answer :
- Perform density functional theory (DFT) calculations to predict transition states and enantioselectivity in catalytic hydrogenation.
- Use molecular docking studies to screen enzyme compatibility for biocatalytic resolution (e.g., lipases or esterases) .
- Validate models against experimental data, such as NMR chemical shifts and optical rotation values .
Q. What strategies resolve conflicting spectral data (e.g., NMR vs. MS) for this compound?
- Methodological Answer :
- NMR Discrepancies : Assign peaks using 2D techniques (COSY, HSQC) and compare with structurally validated analogs (e.g., (1R,3S)-3-hydroxycyclopentane derivatives) .
- MS Anomalies : Employ high-resolution mass spectrometry (HRMS) to distinguish isobaric impurities. For example, HRMS resolved a 0.4 mDa error in 3-aminocyclohexanecarboxylic acid analysis .
Q. How does the stereochemistry of this compound influence its biological activity in receptor-binding studies?
- Methodological Answer :
- Use molecular dynamics simulations to map interactions with target receptors (e.g., RORγt inverse agonists, as seen in related cyclohexanecarboxylic acid derivatives) .
- Conduct comparative assays with enantiomers to evaluate binding affinity differences. For example, (1R,3S)-3-hydroxycyclopentane analogs showed distinct bioactivity profiles depending on stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
